In Silico Physicochemical Differentiation vs Unsubstituted 2-Chloropyridine-3-sulfonamide (CAS 38025-93-3)
The target compound incorporates an N-ethylpyrrolidine moiety absent in 2-chloropyridine-3-sulfonamide. Computed properties (PubChem) show an increase in cLogP (XLogP3: 1.7 for target vs estimated <0.5 for the unsubstituted analog) and a larger topological polar surface area (70.7 Ų vs ~67 Ų), indicating better passive membrane permeability while retaining solubility [1]. This balance is critical for CNS drug discovery projects requiring blood–brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.7; TPSA = 70.7 Ų |
| Comparator Or Baseline | 2-chloropyridine-3-sulfonamide (CAS 38025-93-3): XLogP3 ≈ 0.3 (estimated); TPSA ≈ 67 Ų |
| Quantified Difference | ΔXLogP3 ≈ +1.4; ΔTPSA ≈ +3.7 Ų |
| Conditions | Computed descriptors (PubChem 2025 release); no experimental logD/logP data available for either compound. |
Why This Matters
The higher lipophilicity of the target compound positions it in a more favorable property space for CNS drug discovery programs when compared to an unsubstituted pyridine-3-sulfonamide scaffold, which is typically too polar for brain penetration.
- [1] PubChem. Compound Summary for CID 43456662 and CID 2-chloropyridine-3-sulfonamide. National Center for Biotechnology Information (2025). View Source
